![molecular formula C16H26N6O2 B5629889 2-[2-(dimethylamino)ethyl]-9-(1H-1,2,4-triazol-5-ylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5629889.png)
2-[2-(dimethylamino)ethyl]-9-(1H-1,2,4-triazol-5-ylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one
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Overview
Description
Synthesis Analysis
Stereoselective synthesis of diazaspiro[5.5]undecane derivatives involves base-promoted [5+1] double Michael addition reactions. A study by Islam et al. (2017) developed a methodology for synthesizing 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones derivatives via cascade cyclization, yielding products in excellent yields (up to 98%) from divinylketones containing aryl and heteroaryl substituents (Islam et al., 2017).
Molecular Structure Analysis
The molecular structure of diazaspiro[5.5]undecane derivatives is characterized by X-ray crystallography and NMR techniques. For example, the crystal structure analysis by Zeng et al. (2013) revealed that these compounds prefer a chair conformation for the cyclohexanone unit and exhibit intermolecular hydrogen bonding and π–π stacking interactions, which are significant for crystal packing (Zeng et al., 2013).
Chemical Reactions and Properties
Diazaspiro[5.5]undecane derivatives undergo various chemical reactions, including Michael addition, which is a key step in their synthesis. These compounds can introduce a variety of substituents, demonstrating their versatile reactivity and potential for further functionalization (Yang et al., 2008).
properties
IUPAC Name |
2-[2-(dimethylamino)ethyl]-9-(1H-1,2,4-triazole-5-carbonyl)-2,9-diazaspiro[5.5]undecan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N6O2/c1-20(2)9-10-22-11-16(4-3-13(22)23)5-7-21(8-6-16)15(24)14-17-12-18-19-14/h12H,3-11H2,1-2H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXWUQWVXAAXDRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1CC2(CCC1=O)CCN(CC2)C(=O)C3=NC=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(dimethylamino)ethyl]-9-(1H-1,2,4-triazol-5-ylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one |
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